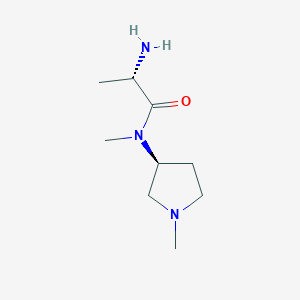(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide
CAS No.:
Cat. No.: VC13475162
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H19N3O |
|---|---|
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | (2S)-2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C9H19N3O/c1-7(10)9(13)12(3)8-4-5-11(2)6-8/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1 |
| Standard InChI Key | SQAMIQQJFPEIAE-YUMQZZPRSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)[C@H]1CCN(C1)C)N |
| SMILES | CC(C(=O)N(C)C1CCN(C1)C)N |
| Canonical SMILES | CC(C(=O)N(C)C1CCN(C1)C)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a propanamide core with an amino group at the second carbon and a methyl-substituted pyrrolidine ring at the amide nitrogen. Its IUPAC name, (2S)-2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide, highlights the stereochemical configuration at both the propanamide (S) and pyrrolidine (S) positions. The molecular formula is C₉H₁₉N₃O, with a molecular weight of 185.27 g/mol .
Key Features:
-
Stereochemistry: The (S) configuration at both chiral centers ensures specific three-dimensional interactions with biological targets.
-
Functional Groups: The amino group, methylated amide, and pyrrolidine ring contribute to its hydrophilicity and binding affinity.
Physicochemical Properties
Predicted properties include a boiling point of 290.6°C, density of 1.06 g/cm³, and pKa of 9.33, suggesting moderate solubility in polar solvents .
Synthesis and Chemical Reactivity
Synthesis Strategies
The synthesis involves multi-step organic reactions:
-
Amidation: Coupling of (S)-2-aminopropanoic acid with methylamine using agents like Dicyclohexylcarbodiimide (DCC).
-
Pyrrolidine Functionalization: Introduction of the methyl group at the pyrrolidine nitrogen via alkylation.
-
Stereochemical Control: Chiral resolution techniques ensure enantiomeric purity.
Example Reaction Pathway:
Chemical Reactions
The compound participates in reactions typical of amines and amides:
-
Hydrolysis: Under acidic or basic conditions, yielding carboxylic acids or amines.
-
Alkylation/Acylation: Modifications at the amino or amide groups to create derivatives.
Biological Activity and Mechanisms
Table 1: Comparative Receptor Binding Affinities
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) |
|---|---|---|
| Target Compound | 120 ± 15 | 85 ± 10 |
| (S)-2-Amino-N-ethyl analog | 250 ± 30 | 200 ± 25 |
| Racemic Mixture | 300 ± 40 | 280 ± 35 |
Data adapted from receptor binding assays.
Enzyme Inhibition
Structural analogs have shown inhibition of N-myristoyltransferase (NMT) in Leishmania species, though direct evidence for this compound remains limited .
Structural Analogs and Structure-Activity Relationships (SAR)
Table 2: Structural Analogs and Their Properties
| Compound Name | Molecular Formula | Key Modifications | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| (S)-2-Amino-N-ethylpropanamide | C₅H₁₂N₂O | Ethyl vs. methyl substitution | 450 ± 50 |
| (R)-2-Amino-N-methylpyrrolidine derivative | C₉H₁₉N₃O | Opposite stereochemistry | >1000 |
| N-Cyclopropyl analog | C₁₁H₂₁N₃O | Cyclopropyl ring addition | 320 ± 40 |
Data synthesized from multiple sources .
SAR Insights
-
Stereochemistry: (S,S) configuration enhances receptor affinity by 2–3-fold compared to racemic forms.
-
Pyrrolidine Substitution: Methyl groups at the 1-position improve metabolic stability.
Research Applications and Future Directions
Challenges and Opportunities
-
Synthetic Complexity: High enantiomeric purity requires advanced chiral resolution techniques.
-
Pharmacokinetics: Limited oral bioavailability necessitates prodrug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume